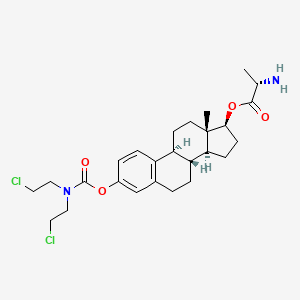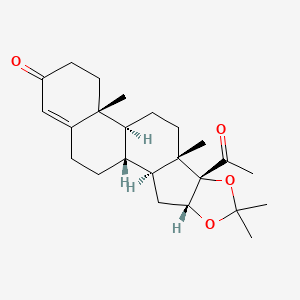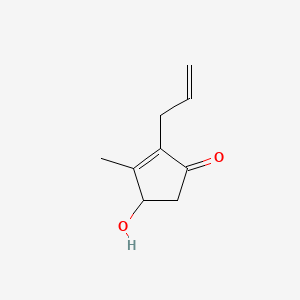
Asoprisnil ecamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asoprisnil ecamate, also known by its developmental code name J-956, is a synthetic, steroidal selective progesterone receptor modulator (SPRM). It was initially developed for the treatment of endometriosis, uterine fibroids, and menopausal symptoms but was later discontinued . This compound is a potent and highly selective ligand of the progesterone receptor with mixed agonistic and antagonistic activity and much reduced antiglucocorticoid activity relative to mifepristone .
Preparation Methods
The synthesis of asoprisnil ecamate involves multiple steps, starting from the appropriate steroidal precursor. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Asoprisnil ecamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: This reaction can reduce oxime groups to amines.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying SPRMs and their interactions with progesterone receptors.
Biology: It has been used to investigate the role of progesterone receptors in reproductive biology.
Mechanism of Action
Asoprisnil ecamate exerts its effects by binding to the progesterone receptor, where it acts as a partial agonist/antagonist . This binding leads to tissue-selective effects, such as antiproliferative effects on the endometrium and breast tissue in primates . Unlike progesterone antagonists, this compound does not induce labor but induces amenorrhea primarily by targeting the endometrium . The molecular pathways involved include modulation of gene expression and inhibition of cell proliferation .
Comparison with Similar Compounds
Asoprisnil ecamate is compared with other SPRMs such as:
Asoprisnil: Similar in structure and function but with different pharmacokinetic properties.
Ulipristal acetate: Another SPRM used for emergency contraception and treatment of uterine fibroids.
Vilaprisan: A newer SPRM under investigation for similar indications.
The uniqueness of this compound lies in its specific binding affinity and tissue-selective effects, which differentiate it from other SPRMs .
Properties
CAS No. |
222732-94-7 |
|---|---|
Molecular Formula |
C31H40N2O5 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
InChI Key |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Isomeric SMILES |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
Canonical SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Appearance |
Solid powder |
Key on ui other cas no. |
222732-94-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asoprisnil ecamate; J-956; J 956; J956. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















